molecular formula C13H21NO3S B2880020 3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine CAS No. 1788533-68-5

3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine

Cat. No.: B2880020
CAS No.: 1788533-68-5
M. Wt: 271.38
InChI Key: XIUMDTBZURPPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine (CAS 1788533-68-5) is a small heterocyclic compound of interest in chemical and biological research. It features a four-membered azetidine ring, which introduces significant ring strain to influence reactivity and conformational stability, substituted at the 1-position with a cyclopropanecarbonyl moiety and at the 3-position with a cyclohexanesulfonyl group . With a molecular formula of C13H21NO3S and a molecular weight of 271.38 g/mol, this compound serves as a versatile chemical building block for the synthesis of more complex molecules . Its potential scientific applications span chemistry, biology, and medicine, where it may be used to study enzyme inhibition or receptor binding due to its proposed mechanism of action involving interaction with specific molecular targets . This product is strictly for research use in in-vitro studies and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c15-13(10-6-7-10)14-8-12(9-14)18(16,17)11-4-2-1-3-5-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUMDTBZURPPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine typically involves multiple steps, including the formation of the azetidine ring and the introduction of the cyclohexylsulfonyl and cyclopropyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine can be compared to related sulfonyl- and carbonyl-substituted heterocycles, primarily piperazine derivatives described in and . Key differences include:

Core Ring Structure and Strain

  • Azetidine vs. Piperazine : Azetidine (4-membered ring) has higher ring strain than piperazine (6-membered ring), leading to distinct reactivity and solubility profiles. For example, azetidines often exhibit lower thermal stability but enhanced hydrogen-bonding capacity due to increased polarity .
  • Cyclopropanecarbonyl vs.

Sulfonyl Group Variations

The cyclohexanesulfonyl group in the target compound contrasts with sulfonyl substituents in analogs:

Compound Name Sulfonyl Group Molecular Weight (g/mol) Purity (%) Yield (%) Reference
3-(Cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine Cyclohexanesulfonyl Not reported Not reported Not reported N/A
1-(Cyclohexanesulfonyl)-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine (SU[2,2]) Cyclohexanesulfonyl 393.2 98 17
1-(2,6-Difluorobenzenesulfonyl)-4-[(2E)-3-phenylbut-2-en-1-yl]piperazine (SU[1,5]) 2,6-Difluorobenzenesulfonyl 393.0 99 37
1-(4-Methylbenzenesulfonyl)-4-[(2E)-3-phenylbut-2-en-1-yl]piperazine (SU[1,4]) 4-Methylbenzenesulfonyl 371.0 89 31
  • Electron-Withdrawing Effects : Fluorinated sulfonyl groups (e.g., in SU[1,5]) increase electrophilicity and metabolic stability compared to cyclohexanesulfonyl .

Purity and Analytical Data

  • The target compound lacks reported purity or spectroscopic data.
  • Piperazine analogs show UHPLC-ESI-MS purity values of 85–99%, with ¹H NMR confirming substituent integration (e.g., SU[2,2] exhibits distinct cyclohexane proton signals at δ 2.03–1.91 ppm) .

Commercial Availability

  • 3-(Cyclohexanesulfonyl)azetidine (a precursor to the target compound) is listed in Enamine Ltd’s catalog, suggesting commercial accessibility for further derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.